molecular formula C20H18N2O5 B14138906 [5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone CAS No. 701227-64-7

[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone

Cat. No.: B14138906
CAS No.: 701227-64-7
M. Wt: 366.4 g/mol
InChI Key: KDQPMRNNDQJRQJ-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone is a complex organic compound characterized by the presence of both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl hydrazine derivative, which is then reacted with furan-2-carbaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization in the presence of a base to yield the dihydropyrazole ring. Finally, the furan-2-yl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit certain signaling pathways involved in cancer cell proliferation and metastasis.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. It has been shown to inhibit the activity of extracellular signal-regulated kinases (ERKs), which are crucial in the regulation of cell proliferation and survival. By inhibiting these kinases, the compound can reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound shares a similar structure but with a quinoline ring instead of a pyrazole ring.

    [5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid: This compound has an additional carboxylic acid group.

Uniqueness

The uniqueness of [5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone lies in its dual furan and pyrazole rings, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

701227-64-7

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C20H18N2O5/c1-24-17-8-7-13(11-19(17)25-2)14-12-15(16-5-3-9-26-16)22(21-14)20(23)18-6-4-10-27-18/h3-11,15H,12H2,1-2H3

InChI Key

KDQPMRNNDQJRQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4)OC

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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